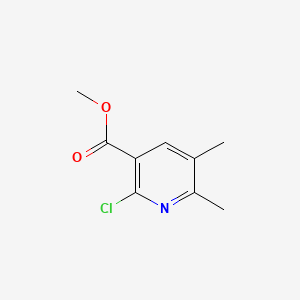

Methyl2-chloro-5,6-dimethylpyridine-3-carboxylate

Description

Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is a pyridine-based derivative featuring a chloro substituent at position 2, methyl groups at positions 5 and 6, and a methyl ester at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which influence its reactivity and physical properties .

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H10ClNO2/c1-5-4-7(9(12)13-3)8(10)11-6(5)2/h4H,1-3H3 |

InChI Key |

LBJNINMUOCAWKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1C)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate typically involves the chlorination of 5,6-dimethylpyridine-3-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl₂) for chlorination and methanol (CH₃OH) for esterification. The process is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH₂) or thiourea (NH₂CSNH₂) are commonly used.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.

Major Products Formed

Substitution: Formation of amides or thiols.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is used in various scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ester group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

Methyl 2-Chloro-4-methoxy-5,6-dimethylpyridine-3-carboxylate (Compound 9)

- Structure : Differs by a methoxy group at position 4 instead of hydrogen.

- Synthesis : Prepared via nucleophilic substitution of Methyl 2,4-dichloro-5,6-dimethylpyridine-3-carboxylate (Compound 8) with sodium methoxide (87% yield) .

- Physical Properties : Colorless crystals with higher polarity due to the methoxy group, compared to the target compound’s chloro substituent.

- Reactivity : The methoxy group enhances stability against nucleophilic attacks but reduces electrophilicity at position 4 .

Methyl 4-Methoxy-5,6-dimethylpyridine-3-carboxylate (Compound 12)

- Structure : Lacks the chloro group at position 2, replaced by hydrogen.

- Synthesis : Derived from hydrogenation of Compound 9 using Pd/C under H₂, yielding a colorless oil (75% yield) .

- Applications : Used as a precursor in omeprazole synthesis, where the absence of chlorine facilitates selective reduction .

Ethyl 5,6-Dimethylpyridine-3-carboxylate

- Properties : Increased lipophilicity due to the ethyl chain, enhancing membrane permeability in biological systems .

Methyl 4,6-Dimethylpyridine-3-carboxylate

Physicochemical Properties

*Predicted based on analogous structures.

Industrial and Regulatory Considerations

- Tariffs and Regulations : Pyridine derivatives like methyl 4,6-dimethylpyridine-3-carboxylate fall under HS code 2933399090, attracting a 6.5% MFN tariff . Chlorinated variants may face stricter regulatory scrutiny due to environmental persistence.

- Purity Standards: High-purity analogs (e.g., ≥95% purity for Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride) are critical for pharmaceutical applications, whereas industrial intermediates tolerate lower purity .

Biological Activity

Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, relevant case studies, and research findings.

Chemical Structure and Properties

Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is characterized by the presence of a chlorinated pyridine ring and carboxylate functional group. The molecular structure can be represented as follows:

- Molecular Formula : C10H12ClN

- Molecular Weight : 197.66 g/mol

This compound's unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate primarily involves its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes related to metabolic pathways or modulate receptor activity, contributing to its pharmacological effects.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus.

Cytotoxicity Assessment

In vitro cytotoxicity tests have been conducted to assess the safety profile of methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate. The compound demonstrated low cytotoxicity with an IC50 value greater than 100 µg/mL in human cell lines, indicating a favorable safety margin for potential therapeutic applications.

Case Study 1: Antitubercular Activity

A study investigated the potential antitubercular activity of methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate using Mycobacterium tuberculosis models. The compound exhibited promising activity with an MIC of 0.125 µg/mL against drug-resistant strains. This highlights its potential as a lead compound in the development of new antitubercular agents .

Case Study 2: Neurological Effects

Another research focused on the neurological impacts of this compound, exploring its role as a modulator of GABA receptors. Preliminary results indicated that it could enhance GABAergic transmission, suggesting potential applications in treating anxiety disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate, and how are yields optimized?

- Methodology :

- Nucleophilic Substitution : Reacting 5,6-dimethylpyridine-3-carboxylic acid with methyl chloroformate under basic conditions (e.g., NaH in THF) yields the ester. Chlorination at the 2-position is achieved via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C .

- Direct Esterification : Starting from 2-chloro-5,6-dimethylpyridine-3-carboxylic acid, esterification with methanol via acid catalysis (H₂SO₄ or HCl gas) at reflux (60–80°C) produces the target compound .

- Optimization :

- Temperature control (critical for minimizing side reactions like over-chlorination) and stoichiometric ratios (e.g., 1.2 equivalents of NCS for selective chlorination) improve yields. Purity is validated using HPLC (>95%) .

Q. How is the structure of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate confirmed experimentally?

- Characterization Techniques :

- NMR Spectroscopy : -NMR reveals distinct shifts for the methyl ester (δ ~3.9 ppm, singlet), aromatic protons (δ ~7.2–8.1 ppm), and methyl groups (δ ~2.5 ppm, doublets). -NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ at m/z 214.05 (calculated for C₁₀H₁₁ClNO₂⁺) .

- Infrared (IR) Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1550 cm⁻¹ (C-Cl stretching) confirm functional groups .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of chlorination in Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate synthesis?

- Key Factors :

- Electronic Effects : The electron-withdrawing ester group at position 3 directs electrophilic chlorination to the ortho (position 2) or para positions. Steric hindrance from the 5,6-dimethyl groups further limits reactivity to position 2 .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, showing higher electron density at position 2 due to resonance effects from the ester .

Q. How does Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate interact with biological targets, and what assays are used to study its bioactivity?

- Biological Interactions :

- Enzyme Inhibition : The compound’s pyridine core and chloro group may inhibit cytochrome P450 enzymes (e.g., CYP3A4) via coordination to heme iron. Fluorescence quenching assays measure binding constants (e.g., = 12.3 µM) .

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Staphylococcus aureus (MIC = 32 µg/mL) suggest moderate antibacterial effects .

- Advanced Assays :

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to proteins (e.g., = 1.5 × 10³ M⁻¹s⁻¹, = 0.02 s⁻¹) .

- Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., ΔG = -8.2 kcal/mol for CYP3A4) .

Methodological Challenges and Solutions

Q. How are competing side reactions managed during chlorination?

- Issue : Over-chlorination or ring-opening due to harsh conditions.

- Solutions :

- Use milder chlorinating agents (e.g., NCS instead of Cl₂).

- Monitor reaction progress via TLC (Rf = 0.4 in hexane:EtOAc 7:3) and quench with Na₂S₂O₃ .

Q. What strategies improve crystallization for X-ray diffraction studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.